molecular formula C14H17NO5 B14251242 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 212061-20-6

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14251242
CAS No.: 212061-20-6
M. Wt: 279.29 g/mol
InChI Key: UEKNLCABUSNREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both dihydroxyhexyl and isoindole-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the reaction of an appropriate isoindole precursor with a dihydroxyhexyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyhexyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the isoindole-dione structure .

Scientific Research Applications

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dihydroxyhexyl group can form hydrogen bonds with active sites, while the isoindole-dione moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to the combination of its dihydroxyhexyl and isoindole-dione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

212061-20-6

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

2-(5,6-dihydroxyhexoxy)isoindole-1,3-dione

InChI

InChI=1S/C14H17NO5/c16-9-10(17)5-3-4-8-20-15-13(18)11-6-1-2-7-12(11)14(15)19/h1-2,6-7,10,16-17H,3-5,8-9H2

InChI Key

UEKNLCABUSNREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.